molecular formula C10H13N3O B6172524 1-(3-aminopropyl)-1H-indazol-3-ol CAS No. 2551118-39-7

1-(3-aminopropyl)-1H-indazol-3-ol

Cat. No.: B6172524
CAS No.: 2551118-39-7
M. Wt: 191.2
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Description

1-(3-Aminopropyl)-1H-indazol-3-ol (CAS 2551118-39-7) is an indazole derivative with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound features an indazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The indazole ring system is a subject of significant research interest due to its presence in compounds with a wide spectrum of biological activities. While the specific biological data for this compound is not fully established in the current literature, indazole derivatives are extensively investigated as key pharmacophores in developing novel therapeutic agents . Research on analogous structures highlights their importance as kinase inhibitors for anticancer research and their exploration in cardiovascular diseases . The 3-aminopropyl side chain may provide a handle for further chemical modification, making this compound a valuable building block for constructing more complex molecules in drug discovery and chemical biology. This product is provided for research purposes as a chemical reference standard and for use in synthetic chemistry applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2551118-39-7

Molecular Formula

C10H13N3O

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 3 Aminopropyl 1h Indazol 3 Ol

Retrosynthetic Analysis of the 1-(3-aminopropyl)-1H-indazol-3-ol Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the N1-alkyl bond. This reveals the 1H-indazol-3-ol core and a suitable three-carbon electrophile bearing a protected amine functionality. A common synthon for the aminopropyl group is a 3-halopropylamine derivative or a protected version thereof.

Further deconstruction of the 1H-indazol-3-ol core can be envisioned through several cyclization strategies. One common approach involves the formation of the N1-N2 bond, often starting from an appropriately substituted o-aminobenzonitrile or a related precursor.

Classical Synthetic Routes to 1H-Indazol-3-ol Derivatives

The synthesis of the 1H-indazol-3-ol scaffold is a well-established area of heterocyclic chemistry, with numerous methods available for its construction.

Cyclization Strategies for Indazole Ring Formation

The formation of the indazole ring is the cornerstone of this synthesis. Several classical methods are widely employed:

From o-Aminobenzonitriles: A common and effective method involves the diazotization of an o-aminobenzonitrile derivative, followed by intramolecular cyclization. This approach is versatile and allows for a range of substituents on the benzene (B151609) ring.

From o-Halobenzonitriles: Nucleophilic aromatic substitution (SNAr) on o-halobenzonitriles with hydrazine (B178648) or its derivatives is another powerful strategy. nih.gov This method often proceeds in good yield, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov

From o-Nitrobenzonitriles: The reaction of o-nitrobenzonitriles with hydrazine can also lead to the formation of 3-aminoindazoles, which can then be converted to the desired 3-ol derivative. nih.gov

Intramolecular C-H Amination: More recent methods include silver(I)-mediated intramolecular oxidative C-H bond amination, which offers a direct and atom-efficient route to the indazole core. nih.gov

[3+2] Cycloaddition: The reaction of arynes with diazo compounds represents a [3+2] cycloaddition approach to constructing the indazole skeleton. organic-chemistry.org

Starting MaterialReagentsKey TransformationReference
o-AminobenzonitrileNaNO₂, AcidDiazotization, Cyclization sioc-journal.cn
o-HalobenzonitrileHydrazineSNAr, Cyclization nih.gov
o-NitrobenzonitrileHydrazineSNAr, Cyclization nih.gov
ArylhydrazoneAgNTf₂, Cu(OAc)₂Intramolecular C-H Amination nih.gov
Aryne & Diazo Compound-[3+2] Cycloaddition organic-chemistry.org

Functionalization at the N1 Position

Once the 1H-indazol-3-ol core is synthesized, the next critical step is the introduction of the desired substituent at the N1 position. The regioselectivity of this alkylation can be a significant challenge, as reaction at the N2 position is a common side reaction. nih.gov

N-Alkylation: The most direct method for N1-functionalization is the alkylation of the indazole ring with a suitable electrophile. nih.gov The choice of base, solvent, and reaction conditions can influence the N1/N2 selectivity. Recent studies have focused on developing highly selective N1-alkylation methods under thermodynamic control. rsc.org

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for N-alkylation under milder conditions, which can be advantageous for sensitive substrates. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful planning to incorporate the 3-aminopropyl moiety and manage the reactive amino group.

Strategies for Incorporating the 3-Aminopropyl Moiety

The introduction of the 3-aminopropyl group is typically achieved by alkylating the pre-formed 1H-indazol-3-ol ring.

A common strategy involves the use of a protected form of 3-bromopropylamine, such as N-(3-bromopropyl)phthalimide or a Boc-protected analogue. The alkylation reaction is carried out by treating the 1H-indazol-3-ol with a suitable base to generate the indazolide anion, which then reacts with the alkylating agent.

Alternatively, a Michael addition of the indazole to acrylonitrile (B1666552) can be employed, followed by reduction of the resulting nitrile to the primary amine. This two-step process provides another route to the desired aminopropyl side chain.

Protective Group Chemistry in Synthesis

Protecting groups are essential tools in the synthesis of complex molecules like this compound to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org

Amine Protection: The primary amino group in the 3-aminopropyl side chain is highly nucleophilic and must be protected during the alkylation step to avoid side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and phthalimide. organic-chemistry.orglibretexts.org The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal in the final step. The Boc group, for instance, is readily removed under acidic conditions. libretexts.org

Hydroxyl Protection: The 3-hydroxyl group of the indazole ring can also be protected, if necessary, to prevent O-alkylation. However, in many cases, N-alkylation is the predominant pathway, and protection of the hydroxyl group may not be required. Common protecting groups for hydroxyls include silyl (B83357) ethers or benzyl (B1604629) ethers. oup.com

Isolation and Purification Techniques for the Target Compound

The isolation and purification of this compound, a substituted indazole, from reaction mixtures are critical steps to ensure high purity for subsequent applications. The presence of isomers, such as the 2-substituted counterpart, is a common challenge in indazole synthesis, necessitating efficient separation techniques. google.com

Recrystallization is a primary method for the purification of indazole derivatives. The selection of an appropriate solvent system is crucial for effective separation. A common approach involves the use of mixed solvents, such as combinations of acetone (B3395972), ethanol, methanol, acetonitrile (B52724), or tetrahydrofuran (B95107) with water. google.com By carefully selecting the solvent ratio, it is possible to selectively crystallize the desired isomer, leaving impurities and other isomers in the mother liquor. For instance, mixtures of acetone and water have been successfully employed to separate 1- and 2-substituted indazole isomers, achieving purities greater than 99%. google.com

Column chromatography is another powerful technique for the separation of indazole isomers and other impurities. This method is particularly useful when recrystallization does not provide adequate separation. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, with varying polarities to achieve optimal separation. While effective, column chromatography can be less suitable for large-scale industrial production compared to recrystallization due to higher solvent consumption and complexity. google.comresearchgate.net

The table below summarizes common purification techniques applicable to substituted indazoles.

Technique Description Advantages Considerations
Recrystallization Dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool, leading to the formation of pure crystals.Cost-effective, scalable, can yield high-purity products. google.comDependent on the solubility differences between the desired compound and impurities; solvent selection is critical. google.com
Column Chromatography Separating components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase passes through it.High resolution, applicable to a wide range of compounds. researchgate.netCan be time-consuming and require large volumes of solvents, making it less ideal for large-scale synthesis. google.com

Modern Synthetic Approaches and Innovations

Recent advancements in organic synthesis have provided more efficient and versatile methods for the preparation of functionalized indazoles. These modern approaches often offer improvements in terms of yield, selectivity, and functional group tolerance.

Transition-metal catalysis has emerged as a powerful tool for the construction of the indazole ring system and its subsequent functionalization. scilit.comnih.gov These methods often proceed via C-H bond activation, allowing for the direct introduction of functional groups onto the indazole core. scilit.comrsc.org

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are widely used for the synthesis of aryl-substituted indazoles. researchgate.netscilit.com For the synthesis of N-substituted indazoles, copper-catalyzed reactions have proven effective. For example, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can lead to substituted 3-aminoindazoles. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation represents a significant advancement, enabling the direct synthesis of indazoles from readily available starting materials like azobenzenes and aldehydes. acs.org This approach offers a one-step, highly functional group-compatible route to N-aryl-2H-indazoles. acs.org Similarly, cobalt(III)-catalyzed C-H functionalization has been developed for the synthesis of N-aryl-2H-indazoles, providing an efficient and scalable method. nih.gov

The following table highlights some key catalytic methods applicable to indazole synthesis:

Catalyst System Reaction Type Key Features Reference
Palladium(II)C-H Oxidation/FunctionalizationRegio- and chemoselective oxidative functionalization of C-H bonds. acs.org
Rhodium(III)C-H Activation/AnnulationOne-step synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.org
CopperCoupling/CondensationCascade reaction for the synthesis of substituted 3-aminoindazoles. organic-chemistry.org
Cobalt(III)C-H Functionalization/CyclizationConvergent assembly of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

The synthesis of the aminopropyl side chain can be achieved through various methods, such as the condensation of an indole (B1671886) precursor with acrylonitrile followed by catalytic reduction. rsc.org This can then be followed by the formation of the indazole ring.

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance safety and efficiency. mdpi.com These principles focus on the use of safer solvents, atom economy, and energy efficiency. nih.gov

In the context of synthesizing this compound, green chemistry can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalytic Reactions: Employing catalytic methods, as discussed previously, reduces the need for stoichiometric reagents, thereby minimizing waste. scilit.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, leading to a more efficient and eco-friendly process. nih.gov

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov

The application of these principles not only leads to a more sustainable manufacturing process but can also result in cost savings and improved safety. mdpi.com

Yield Optimization and Scalability Considerations

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the practical production of this compound.

Yield Optimization involves a systematic study of reaction parameters to maximize the formation of the desired product. Key factors to consider include:

Reaction Temperature: The temperature can significantly influence reaction rates and selectivity.

Catalyst Loading: Finding the optimal catalyst concentration is essential for both efficiency and cost-effectiveness.

Reagent Stoichiometry: Adjusting the ratio of reactants can drive the reaction towards the desired product and minimize side reactions.

Solvent Effects: The choice of solvent can impact reaction rates, selectivity, and the solubility of reactants and products.

For instance, in the synthesis of 1H-indazole-3-carboxylic acid derivatives, a precursor for many functionalized indazoles, diazotization reactions have been shown to be rapid and high-yielding under mild conditions. sioc-journal.cn Similarly, practical syntheses of 1H-indazole-3-carboxylic acid and its derivatives have been developed from 2-nitrophenylacetic acid derivatives, with a focus on improving yields and reaction conditions for large-scale production. semanticscholar.org

Scalability refers to the ability to transition a synthetic route from a laboratory scale to an industrial scale. Challenges in scaling up include:

Heat Transfer: Exothermic reactions that are easily managed in the lab can pose significant safety risks on a larger scale.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors.

Purification: As mentioned earlier, methods like column chromatography may not be practical for large quantities, making scalable techniques like recrystallization more attractive. google.com

Cost of Reagents and Catalysts: The economic viability of a synthetic route at scale is heavily dependent on the cost of starting materials and catalysts.

Continuous flow processing is an innovative approach that can address many of the challenges of scalability, offering better control over reaction parameters and improved safety. ucc.ie

Structure Activity Relationship Sar Studies of 1 3 Aminopropyl 1h Indazol 3 Ol Analogues

Design Principles for Structural Modification of the Indazole Core

Scaffold Hopping and Isosteric Replacement: Replacing the indazole core with other bicyclic heteroaromatics to probe the necessity of the indazole nucleus for activity.

Substituent Scanning: Introducing a variety of functional groups at different positions of the indazole ring to map the steric and electronic requirements of the target's binding pocket.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can enhance binding affinity and selectivity.

These principles are systematically applied to the various components of the 1-(3-aminopropyl)-1H-indazol-3-ol scaffold to build a comprehensive SAR profile.

Exploration of Substituent Effects at the Indazole Ring Positions

The substitution pattern on the indazole ring plays a pivotal role in modulating the biological activity of its derivatives. Modifications at the 3-hydroxyl group and on the benzenoid ring have been explored to understand their impact on target engagement.

Modification of the 3-Hydroxyl Group

The 3-hydroxyl group of the indazole core is a critical functional group that can participate in hydrogen bonding interactions with the target protein. Its modification can therefore have a profound effect on biological activity. While direct SAR data for this compound is limited, studies on related indazole-3-carboxamides have shown that the nature of the substituent at the 3-position is crucial for activity. For instance, the conversion of the hydroxyl group to a carboxamide linker has been shown to be critical for the inhibition of calcium influx in certain studies. nih.gov This suggests that both hydrogen bond donating and accepting capabilities at this position are important.

Modification Rationale Potential Impact on Activity
O-MethylationReduces hydrogen bond donating ability, increases lipophilicity.May decrease activity if H-bond donation is critical; could improve cell permeability.
AcylationIntroduces a bulkier group, alters electronic properties.Activity is highly dependent on the size and nature of the acyl group.
Replacement with AmineChanges the group from a hydrogen bond donor/acceptor to a primary donor.Can significantly alter binding modes and activity.
Replacement with CarboxamideIntroduces both hydrogen bond donor and acceptor functionalities.Has been shown to be critical for the activity of some indazole analogues. nih.gov

Substitution Patterns on the Benzenoid Ring

Substitution on the benzenoid portion of the indazole ring allows for the fine-tuning of electronic properties and the exploration of additional binding interactions. Studies on various indazole derivatives have demonstrated that the position and nature of substituents can dramatically influence potency and selectivity. For example, in a series of 1H-indazole-3-amine derivatives, the introduction of a para-fluorine on a phenyl substituent at the C-5 position was found to be crucial for antitumor activity. nih.gov

The following table summarizes the general effects of benzenoid ring substitutions based on studies of related indazole scaffolds.

Position Substituent Type General Effect on Activity
C4Electron-withdrawing groups (e.g., -NO2)Can influence the acidity of the N1-proton and affect N-alkylation regioselectivity.
C5Aromatic rings, halogensOften a key position for introducing substituents that can interact with hydrophobic pockets of the target. The nature of the substituent is critical. nih.gov
C6Small alkyl or halo groupsCan modulate lipophilicity and metabolic stability.
C7Sterically bulky groupsCan influence the orientation of the N1-side chain and may lead to decreased activity due to steric hindrance.

Variations in the N1-Linked Aminopropyl Side Chain

The N1-linked aminopropyl side chain is a key feature of the molecule, providing a basic center that can engage in ionic interactions and influence solubility. Modifications to this side chain, including its length and the nature of the terminal amino group, are critical for optimizing activity.

Alterations in Alkyl Chain Length

Chain Length Potential Impact on Activity
Shorter (n=1, 2)May not allow the terminal amino group to reach its optimal binding site.
Propyl (n=3)Often a good starting point for optimization, balancing flexibility and conformational restriction.
Longer (n=4, 5)May provide better reach to distal binding pockets, but can also introduce excessive flexibility, leading to an entropic penalty upon binding.
Very Long (n>6)Can lead to a decrease in activity due to non-specific binding or unfavorable conformations.

Modifications of the Terminal Amino Group

Modification Rationale Potential Impact on Activity
Primary Amine (-NH2)Provides maximum hydrogen bond donating capability.Often essential for initial target recognition.
Secondary Amine (-NHR)Reduces the number of hydrogen bond donors, increases lipophilicity.Can improve selectivity and pharmacokinetic properties.
Tertiary Amine (-NR2)Acts as a hydrogen bond acceptor only.May alter the binding mode and can improve cell permeability.
Cyclic Amines (e.g., piperidine, morpholine)Introduces conformational rigidity.Can lead to enhanced potency and selectivity by reducing the entropic cost of binding.
Guanidinium GroupIncreases basicity and hydrogen bonding capacity.May enhance interactions with carboxylate or phosphate (B84403) groups on the target.

Conformational Analysis and its Implications for Biological Activity

The three-dimensional arrangement of a molecule, known as its conformation, is critical for its interaction with biological targets such as enzymes and receptors. For flexible molecules like analogues of this compound, which possess several rotatable bonds, a multitude of conformations are possible. However, it is widely accepted that a molecule typically adopts a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its target. Understanding this bioactive conformation is a key goal of conformational analysis in drug design.

Researchers employ both computational and experimental techniques to investigate the conformational preferences of molecules. Computational methods, such as systematic conformational searches, can identify various low-energy (stable) conformations. nih.gov For instance, a study on Naphthol AS-E, a small molecule inhibitor of CREB-mediated gene transcription, identified two distinct low-energy conformations through computational searches. nih.gov These conformers differed in their intramolecular hydrogen bonding and the dihedral angle of key structural components. nih.gov

To determine which of these conformations is biologically relevant, medicinal chemists design and synthesize "conformationally constrained" analogues. These are molecules modified to lock them into a shape resembling one of the specific low-energy conformations. By evaluating the biological activity of these rigid analogues, researchers can infer the likely bioactive conformation of the original, flexible parent molecule. nih.gov

In the aforementioned study, a series of constrained analogues were synthesized to mimic specific conformations of the parent compound. nih.gov The biological evaluation of these analogues revealed that compounds designed to mimic one particular conformation were devoid of activity, suggesting that this was not the bioactive shape. nih.gov Conversely, other analogues that were still capable of adopting different spatial arrangements retained or had varied activity, providing valuable clues about the structural requirements for interaction with the biological target. nih.gov This approach highlights how understanding the relationship between molecular shape and activity is crucial for designing more potent and selective therapeutic agents.

The table below, based on data from studies on CREB inhibitors, illustrates how constraining the conformation impacts biological activity.

CompoundDescriptionKIX-KID Inhibition IC₅₀ (µM)CREB Inhibition IC₅₀ (µM)
1 Flexible Parent Compound2.90 ± 0.812.29 ± 0.31
2 Constrained Analogue (Mimics Conformation 1a)>5030.84 ± 8.40
3 Constrained Analogue (Mimics Conformation 1a)>50>50
5 Analogue with Rotational Freedom8.74 ± 1.684.75 ± 3.88
6 Analogue with Rotational Freedom5.19 ± 2.20>50

Data sourced from research on conformationally constrained analogues of Naphthol AS-E, a CREB inhibitor. This data is presented to illustrate the principles of conformational analysis. nih.gov

Computational Approaches to SAR Prediction

In modern medicinal chemistry, computational methods are indispensable for predicting and rationalizing the Structure-Activity Relationships (SAR) of novel compounds, including analogues of this compound. These in silico techniques accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and by providing insights into the molecular interactions governing their biological activity.

Molecular Docking Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule (ligand) when bound to the active site of a biological target, typically a protein. nih.gov The method calculates a "binding score" or "binding energy," which estimates the strength of the interaction. Lower binding energies generally indicate a more stable and potent ligand-protein complex. researchgate.netresearchgate.net

Numerous studies on indazole derivatives have utilized molecular docking to understand their mechanism of action. researchgate.netresearchgate.netresearchgate.net For example, docking studies on novel indazole derivatives have identified key amino acid residues within the target's active site that form hydrogen bonds or hydrophobic interactions with the ligand. researchgate.net These interactions are crucial for the compound's inhibitory activity. The binding energies obtained from docking can help rank a series of analogues and predict which modifications are likely to enhance activity. researchgate.net

The following table presents sample data from a molecular docking study of indazole derivatives against a cancer-related protein target (PDB ID: 2ZCS), showcasing the predicted binding energies.

Compound IDBinding Energy (kcal/mol)Interacting Amino Acid Residues
3a -6.20Ser21, Arg171
3c -6.80Tyr248, Lys273, Val268, Arg171
3d -6.46Arg248, Lys273
3j -7.45Tyr248, Lys273, Val268, Arg171

This representative data illustrates how docking scores and interacting residues are reported in SAR studies. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) 3D-QSAR is a powerful computational methodology that correlates the biological activity of a set of compounds with their 3D molecular properties. nih.govnih.gov Two common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a 3D-QSAR study, a series of structurally related molecules are aligned, and their steric and electrostatic fields (and other properties like hydrophobicity in CoMSIA) are calculated. jmaterenvironsci.com Statistical methods, such as Partial Least Squares (PLS), are then used to build a mathematical model that relates these fields to the observed biological activities. nih.govijpsdronline.com

The output of a 3D-QSAR analysis is often visualized as 3D contour maps. nih.govnih.gov These maps highlight regions in space where certain properties are predicted to enhance or diminish biological activity. For example:

Steric Maps: Green contours may indicate regions where bulky groups increase activity, while yellow contours show where they decrease it. jmaterenvironsci.com

Electrostatic Maps: Blue contours can show where positive charges are favorable, and red contours can indicate where negative charges are favorable. jmaterenvironsci.com

These maps provide a clear visual guide for designing new analogues. Studies on indazole derivatives have used 3D-QSAR to create predictive models and to understand the structural features that influence their potency as inhibitors of targets like Hypoxia-inducible factor (HIF)-1α. nih.gov

Pharmacophore Modeling and Molecular Dynamics Other computational approaches also contribute to SAR prediction. Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This "pharmacophore hypothesis" can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. researchgate.netnih.gov By simulating the movements of atoms, MD can confirm the stability of binding modes predicted by docking and provide a more refined understanding of the binding interactions. researchgate.net

Biological Activities and Mechanistic Insights of 1 3 Aminopropyl 1h Indazol 3 Ol

Cellular Pharmacological Studies (Excluding Human Data)

Effects on Cellular Viability and Proliferation in Non-Clinical Models

The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with many of its derivatives exhibiting significant effects on cell viability and proliferation, particularly in the context of cancer research. Studies on various cancer cell lines have demonstrated the antiproliferative properties of compounds structurally related to 1-(3-aminopropyl)-1H-indazol-3-ol.

For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides have shown noteworthy antiproliferative activity. Certain compounds within this series were capable of inhibiting the growth of numerous neoplastic cell lines at sub-micromolar concentrations, inducing a cell cycle block at the G0-G1 phase. bldpharm.com Similarly, derivatives of 1H-indazole-3-amine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy due to its role in promoting cancer formation and progression. nih.gov One such derivative, compound 2a, which features a 2,6-difluoro-3-methoxyphenyl residue, demonstrated potent inhibition of FGFR1 and FGFR2 and showed a significant antiproliferative effect against KG1 and SNU16 cell lines. nih.gov

Furthermore, another study focusing on 1H-indazole-3-amine derivatives reported that a specific compound, 6o, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for cancer cells over normal cells. nih.gov The antiproliferative activity of these derivatives was evaluated against a panel of human cancer cell lines including lung (A549), prostate (PC-3), and hepatoma (Hep-G2) using the MTT assay. nih.gov

While direct data on this compound is absent, the consistent antiproliferative and cytotoxic effects observed in structurally similar indazole derivatives suggest that it may also possess the potential to modulate cellular viability and proliferation.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

Compound ClassCell Line(s)Observed EffectReference
3-amino-N-phenyl-1H-indazole-1-carboxamidesVarious neoplastic cell linesInhibition of cell growth, G0-G1 cell cycle block bldpharm.com
1H-indazole-3-amine derivatives (e.g., compound 2a)KG1, SNU16Potent FGFR inhibition, antiproliferative effect nih.gov
1H-indazole-3-amine derivatives (e.g., compound 6o)K562, A549, PC-3, Hep-G2Inhibitory effect on cell proliferation nih.gov

Modulation of Specific Cellular Functions (e.g., neurotransmitter release, immune cell activation)

The diverse biological activities of indazole derivatives extend to the modulation of specific cellular functions, including those related to neurotransmission and immune responses.

A study on 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a compound with a similar aminopropyl side chain, identified it as a potent and peripherally acting 5-HT2 receptor agonist. researchgate.net Serotonin (5-HT) receptors are crucial in regulating a wide range of physiological processes, and their modulation can impact neurotransmitter release and signaling pathways. The agonistic activity of this indazole derivative on 5-HT2 receptors suggests a potential role in modulating serotonergic systems. researchgate.net

In the context of immune cell activation, some indazole derivatives have demonstrated immunomodulatory effects. For example, certain indazole-based compounds have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. By inhibiting HPK1, these compounds can potentially enhance the body's immune response against tumors, highlighting their potential in cancer immunotherapy.

While direct evidence for this compound is not available, the documented activities of its analogues in modulating neurotransmitter receptors and immune cell pathways suggest that it could also exhibit similar functional modulatory properties.

Preclinical In Vivo Studies (Excluding Human Clinical Trials, Dosage, Safety, Adverse Effects)

Preclinical in vivo studies on analogues of this compound have provided insights into their potential biological actions in whole organisms.

Non-Human Animal Models for Specific Biological Actions (e.g., behavioral models, disease models)

In vivo studies on 1-((S)-2-aminopropyl)-1H-indazol-6-ol in conscious ocular hypertensive monkeys demonstrated its potent ability to lower intraocular pressure. This effect appears to be locally mediated rather than a result of central nervous system activity. researchgate.net This highlights the potential of aminopropyl-indazole derivatives in disease models related to ocular hypertension.

Target Engagement Assessment in Biological Systems

While specific target engagement studies for this compound are not documented, research on related compounds provides clues. For instance, the in vivo efficacy of the 5-HT2 receptor agonist 1-((S)-2-aminopropyl)-1H-indazol-6-ol in reducing intraocular pressure in monkeys suggests successful engagement with its target receptor in a biological system. researchgate.net

Exploratory Studies of Biological Impact in Organ Systems (e.g., central nervous system, cardiovascular system)

Exploratory studies have pointed towards the potential impact of indazole derivatives on various organ systems. The structural similarity of some indazoles to neurotransmitters suggests potential interactions with the central nervous system. ontosight.ai Furthermore, certain indazole derivatives have been investigated for their cardiovascular effects. One such derivative, YC-1, has been developed for its therapeutic potential in circulatory disorders. bldpharm.com

Elucidation of Mechanism of Action at the Molecular Level

The mechanism of action for many indazole derivatives appears to be linked to their ability to interact with specific molecular targets, often enzymes or receptors.

The anticancer activity of several 1H-indazole-3-amine derivatives has been attributed to their ability to act as kinase inhibitors. For example, the antiproliferative effects of compound 2a are a result of its potent inhibition of FGFR1 and FGFR2. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which allows it to bind to the ATP-binding pocket of kinases like FGFR, thereby blocking their activity. nih.govnih.gov

In the case of the antiproliferative 3-amino-N-phenyl-1H-indazole-1-carboxamides, their mechanism involves the induction of a G0-G1 cell cycle block, which is associated with an increased ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. bldpharm.com

For the 5-HT2 receptor agonist 1-((S)-2-aminopropyl)-1H-indazol-6-ol, the mechanism of action is its direct binding to and activation of 5-HT2 receptors, leading to downstream cellular signaling. researchgate.net

These examples from structurally related compounds suggest that the biological activities of this compound are likely to be mediated by its interaction with specific molecular targets, potentially including kinases or G-protein coupled receptors.

Mutagenesis Studies of Target Receptors/Enzymes

Mutagenesis studies are crucial for validating the binding modes predicted by computational methods. By systematically replacing specific amino acids in a target protein, researchers can confirm which residues are essential for ligand binding and biological activity.

Detailed mutagenesis studies involving the specific compound this compound have not been identified in the reviewed scientific literature. However, this technique is fundamental in drug discovery programs involving indazole derivatives. For example, after identifying potential interactions through docking, mutagenesis could be used to substitute a key residue, such as Arg115 in the aromatase enzyme, with a non-interacting amino acid like alanine. derpharmachemica.com A subsequent loss of binding or inhibitory activity by an indazole compound would provide strong evidence for a direct interaction with that specific residue. Such studies are essential for confirming the mechanism of action of kinase inhibitors, a common application for indazole-based drugs. nih.gov For example, understanding the binding of indazole derivatives to the T315I "gatekeeper" mutant of the Bcr-Abl kinase has been critical in developing inhibitors that overcome drug resistance. nih.govnih.gov

Comparative Analysis of Biological Activities with Related Indazole Compounds

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. nih.govnih.gov Structure-activity relationship (SAR) studies reveal that modifications can significantly impact potency and selectivity. nih.govnih.gov

For instance, in a series of indazole derivatives designed as anticancer agents, the substituent at the piperazinyl N4 position was found to be crucial for antiproliferative activity. nih.gov A pyridyl analogue (compound 2f) showed potent activity against several cancer cell lines, whereas removing the substituent or adding a bulky group diminished the effect. nih.govrsc.org This suggests that an appropriately sized alkyl group at this position is favorable for activity. nih.gov

In another study on 1H-indazol-3-amine derivatives, SAR analysis indicated that the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in the inhibition of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Similarly, for indazole derivatives targeting the epidermal growth factor receptor (EGFR), specific modifications guided by the lead compound structure led to derivatives with potent kinase inhibitory activity. nih.gov

Compound Name/Series Key Structural Features Observed Biological Activity/Finding Reference
Indazole Derivative (2f)Pyridyl analogue with piperazinyl N4-methyl groupPotent antiproliferative activity (IC50 = 0.23–1.15 μM) against various cancer cell lines. nih.govrsc.org
Indazole Derivative (2g)No substituent at piperazinyl N4 positionReduced antiproliferative activity compared to 2f. nih.gov
1H-Indazol-3-amine DerivativesSubstituents at 4- and 6-positionsSubstituents at these positions were crucial for IDO1 inhibitory activity. nih.gov
1-benzyl-1H-indazol-3-olBenzyl (B1604629) group at N1, hydroxyl at C3Core structure of the drug Benzydamine. nih.govpharmacopoeia.comlgcstandards.com
1-butyl-5-nitro-1H-indazol-3-olButyl group at N1, nitro group at C5Nitro group introduces electron-withdrawing properties, potentially altering activity. ontosight.ai
This compoundAminopropyl group at N1, hydroxyl at C3Contains a flexible, basic side chain. Specific biological activities are not widely reported.

Derivatization and Analogue Synthesis of 1 3 Aminopropyl 1h Indazol 3 Ol for Lead Optimization

Strategic Derivatization for Enhanced Potency and Selectivity

There is no specific information detailing the strategic derivatization of 1-(3-aminopropyl)-1H-indazol-3-ol. Structure-activity relationship (SAR) studies, which are crucial for guiding such derivatization, have been conducted on other series of indazole compounds to improve their potency and selectivity against various biological targets. mdpi.comebi.ac.uknih.gov These studies often explore modifications at different positions of the indazole ring. For instance, research on 1H-indazole-3-amine derivatives has shown that substitutions at the C-5 position can significantly influence antitumor activity. mdpi.com However, no such data exists specifically for the aminopropyl-substituted indazol-3-ol .

Synthesis of Prodrug Forms of this compound

The synthesis of prodrugs is a common strategy to improve the pharmacokinetic properties of a lead compound. This often involves masking functional groups like amines or hydroxyls with moieties that are cleaved in vivo. For this compound, the primary amine of the aminopropyl side chain and the hydroxyl group at the 3-position would be logical sites for prodrug modification. However, no published studies describe the design or synthesis of prodrugs for this specific compound.

Bioconjugation Strategies for Research Probes

Bioconjugation involves linking a molecule to a biological macromolecule (like a protein or antibody) to create a research probe or a targeted therapeutic. The terminal amine on the aminopropyl chain of this compound would be a suitable handle for conjugation. Despite this potential, there are no specific examples or methodologies reported in the scientific literature for the bioconjugation of this compound.

Development of Fluorescent or Radioligand Analogues for Mechanistic Studies

Attaching fluorescent tags or radioisotopes to a compound allows for its visualization and quantification in biological systems, aiding in mechanistic studies. While the synthesis of fluorescent analogues of other heterocyclic systems for studying nucleic acids and enzyme binding sites has been reported, there is no information on the development of fluorescent or radioligand versions of this compound. mdpi.com

Library Synthesis and High-Throughput Screening Considerations

The synthesis of a library of related compounds for high-throughput screening (HTS) is a cornerstone of modern drug discovery. This typically involves combinatorial chemistry approaches to generate a large number of derivatives for rapid biological evaluation. While general methods for synthesizing libraries of indazole derivatives exist, there are no specific reports on the library synthesis and HTS of analogues based on the this compound scaffold. researchgate.netmdpi.com

Analytical Methodologies for the Characterization and Quantification of 1 3 Aminopropyl 1h Indazol 3 Ol in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 1-(3-aminopropyl)-1H-indazol-3-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information beyond basic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the aminopropyl side chain would exhibit distinct signals. The methylene (B1212753) group adjacent to the amino group would appear as a triplet, while the methylene group attached to the indazole nitrogen would also be a triplet. The central methylene group would likely show a multiplet pattern, specifically a quintet, due to coupling with the adjacent methylene groups. The aromatic protons on the indazole ring would produce signals in the downfield region of the spectrum. In ¹³C NMR, distinct peaks would correspond to each unique carbon atom in the molecule, including the aliphatic carbons of the aminopropyl chain and the aromatic carbons of the indazole ring.

Infrared (IR) Spectroscopy provides information about the functional groups present in this compound. The presence of the hydroxyl (-OH) group on the indazole ring would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the indazole ring system would likely be found in the 1450-1650 cm⁻¹ range.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Fragmentation patterns can also offer structural insights. For instance, cleavage of the aminopropyl side chain is a likely fragmentation pathway, leading to characteristic daughter ions.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase could consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, with the detection wavelength set at the absorbance maximum of the compound. By running a calibration curve with known concentrations of a reference standard, the purity of a sample can be accurately determined, and the compound can be quantified.

Gas Chromatography (GC) may also be used, although it would likely require derivatization of the polar -OH and -NH₂ groups to increase the compound's volatility and thermal stability. Derivatizing agents such as silylating agents (e.g., BSTFA) could be used to convert the hydroxyl and amino groups into their corresponding trimethylsilyl (B98337) ethers and amines. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and quantification.

Advanced Analytical Techniques for Trace Analysis in Biological Matrices

For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, more sensitive and selective techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent selectivity and allows for quantification at very low levels (pg/mL or ng/mL).

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. In CE, charged molecules are separated in a narrow capillary under the influence of an electric field. For the analysis of the basic compound this compound, a low pH buffer would be used to ensure it is protonated and migrates towards the cathode. Detection can be performed using UV or by coupling the capillary to a mass spectrometer (CE-MS).

Stability Profiling under Controlled Laboratory Conditions

Assessing the stability of this compound under various conditions is crucial for ensuring the reliability of research findings. Stability studies are typically conducted by storing the compound under controlled conditions of pH, temperature, and light, and then analyzing its concentration over time.

pH Stability: The stability of the compound in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) would be evaluated. Samples would be incubated at a constant temperature, and aliquots would be analyzed at various time points by a stability-indicating HPLC method to monitor for any degradation.

Temperature Stability: The thermal stability of the compound, both in solid form and in solution, would be assessed by exposing it to elevated temperatures. Any degradation would be quantified using HPLC. This helps in determining appropriate storage and handling temperatures.

Photostability: To evaluate its sensitivity to light, solutions of the compound, as well as the solid material, would be exposed to a light source that mimics sunlight (e.g., a xenon lamp). The extent of degradation would be compared to that of a sample stored in the dark.

The results of these stability studies are essential for defining the proper storage conditions and shelf-life of this compound and its solutions.

Computational and Theoretical Studies of 1 3 Aminopropyl 1h Indazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For indazole derivatives, these calculations can predict a variety of properties that are crucial for understanding their chemical behavior.

Researchers have utilized DFT methods, such as B3LYP with basis sets like 6-31G++(d,p), to investigate the corrosion inhibition properties of various indazole derivatives. researchgate.net These studies typically calculate key quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity. researchgate.net

For a hypothetical analysis of 1-(3-aminopropyl)-1H-indazol-3-ol, a similar approach would be taken. The optimized molecular geometry would first be determined, followed by the calculation of electronic parameters. Mapped electric potential (MEP) diagrams could also be generated to visualize reactive sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DInfluences solubility and intermolecular interactions

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein.

Studies on various indazole derivatives have employed molecular docking to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug development. researchgate.net In such studies, the indazole analogs are docked into the active site of the target protein to predict their binding affinity (often expressed as a docking score in kcal/mol) and to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, research on 1H-indazole analogs identified compounds with significant binding results to the COX-2 enzyme. researchgate.net

A molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed into the binding site of the protein, and various conformations would be sampled to find the one with the most favorable binding energy. The results would highlight key amino acid residues involved in the interaction.

Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking.

For indazole derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target enzyme. researchgate.net These simulations can reveal how the protein and ligand adapt to each other's presence and can provide a more accurate estimation of the binding free energy. A study on 1H-indazole analogs as anti-inflammatory agents used MD simulations to show that the test compound was relatively stable in the active sites of COX-2 enzymes. researchgate.net

An MD simulation of this compound bound to a potential target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the forces on each atom and how their positions and velocities change over a set period, providing insights into the stability of the binding pose.

In Silico Prediction of Biological Activity (excluding ADMET properties directly related to human/clinical profiles)

In silico methods are increasingly used to predict the biological activity of compounds before they are synthesized and tested in the lab. These predictions can be based on the similarity of the compound to molecules with known activities or on computational models that relate chemical structure to biological function.

For indazole derivatives, various in silico studies have been conducted to predict their potential as inhibitors of targets like Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in several diseases. researchgate.net These studies often use online tools to calculate a "bioactivity score" for different classes of drug targets, such as GPCRs, ion channels, kinases, and enzymes. researchgate.net The scores are based on the presence of structural fragments that are known to be associated with specific biological activities.

For this compound, an in silico prediction of biological activity might involve using platforms like Molinspiration to calculate its potential to interact with various target classes. This can help to prioritize the compound for further experimental testing against specific biological pathways.

Table 2: Illustrative In Silico Bioactivity Scores for this compound

Target ClassIllustrative Bioactivity ScoreInterpretation
GPCR Ligand0.15Moderately likely to interact with G-protein coupled receptors
Ion Channel Modulator0.05Less likely to be an ion channel modulator
Kinase Inhibitor0.30Likely to have kinase inhibitory activity
Nuclear Receptor Ligand-0.10Unlikely to be a nuclear receptor ligand
Protease Inhibitor0.20Moderately likely to be a protease inhibitor
Enzyme Inhibitor0.25Likely to be an enzyme inhibitor

Note: The data in this table is for illustrative purposes. A score > 0 indicates bioactivity, a score between -5.0 and 0.0 suggests moderate activity, and a score < -5.0 indicates inactivity.

Chemoinformatics and QSAR Modeling of this compound and Analogues

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that relate the chemical structures of a series of compounds to their biological activities. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various series of indazole derivatives to understand the structural requirements for their inhibitory activity against targets like GSK3β. researchgate.net These studies generate contour maps that show where steric bulk, positive or negative electrostatic potential, and other properties are likely to increase or decrease the biological activity.

A QSAR study involving this compound would require a dataset of structurally related indazole analogs with measured biological activity against a specific target. The study would then derive a mathematical equation that correlates the structural features of these compounds with their activity, which could be used to predict the activity of new derivatives and to guide further optimization of the lead compound.

Future Research Directions and Unexplored Avenues

Identification of Novel Molecular Targets

A fundamental avenue of future research is the identification of specific biological molecules with which 1-(3-aminopropyl)-1H-indazol-3-ol interacts to elicit a cellular response. While its direct targets are currently uncharacterized, the broader indazole family has been shown to interact with a diverse range of proteins crucial to disease processes. nih.govnih.gov

Future studies could initiate target identification through broad screening assays against panels of known drug targets, particularly those associated with other indazole derivatives. Research has demonstrated that various indazole compounds act as potent inhibitors of protein kinases, which are critical regulators of cell signaling. nih.govnih.gov For instance, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), c-Met, and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov Other documented targets for indazole-based molecules include the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and proteins in the p53/MDM2 pathway. nih.govelsevierpure.com Investigating whether this compound can modulate these or other related pathways would be a significant step in elucidating its mechanism of action.

Table 1: Potential Molecular Target Classes for Investigation

Target Class Examples Rationale Based on Indazole Literature
Protein Kinases FGFR, VEGFR, c-Met, ALK, Pim-kinases Many indazole derivatives are potent kinase inhibitors in cancer therapy. nih.govnih.govnih.gov
Apoptosis Regulators Bcl-2 family, p53/MDM2 Indazole compounds have been shown to induce apoptosis by modulating these pathways. nih.govresearchgate.net
Ion Channels TRPV1 Substituted indazoles have been identified as potent TRPV1 antagonists. elsevierpure.com

Investigation of New Biological Activities in In Vitro and Non-Human In Vivo Models

The indazole nucleus is a versatile scaffold associated with a wide spectrum of pharmacological effects. nih.govontosight.ai A critical area of future research is to determine if this compound exhibits similar activities. This would involve a battery of in vitro (cell-based) and non-human in vivo (animal model) studies.

Given the established anticancer properties of numerous indazole derivatives, a logical first step would be to assess the antiproliferative activity of this compound against a panel of human cancer cell lines. nih.govnih.govnih.gov Furthermore, based on the literature, other potential activities are worth exploring. nih.govmdpi.com

Table 2: Potential Biological Activities for Screening

Biological Activity In Vitro Model Examples Non-Human In Vivo Model Examples Rationale
Anticancer Human cancer cell lines (e.g., K562 leukemia, 4T1 breast cancer). nih.govnih.gov Xenograft mouse models. nih.gov Indazole is a core scaffold in multiple approved and clinical-trial-stage anticancer drugs. nih.govnih.gov
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated macrophages. Carrageenan-induced paw edema in rats. Indazole derivatives like Benzydamine are used as non-steroidal anti-inflammatory agents. nih.gov
Antimicrobial Cultures of pathogenic bacteria (e.g., S. aureus) and fungi (C. albicans). pnrjournal.commdpi.com Infection models in mice. Indazole compounds have shown activity against a range of microbes. ontosight.aimdpi.com

| Antiprotozoal | Cultures of G. intestinalis, E. histolytica, T. vaginalis. pnrjournal.commdpi.com | Parasitic infection models. | Certain 2H-indazole derivatives are potent antiprotozoal agents. mdpi.com |

These investigations would not only reveal the potential therapeutic applications of the compound but also provide the necessary foundation for more detailed mechanistic studies.

Application of Advanced Synthetic Methodologies

The synthesis of indazole derivatives has evolved significantly, with numerous modern techniques offering advantages in efficiency, selectivity, and environmental impact over classical methods. benthamscience.comresearchgate.net Applying these advanced methodologies to this compound could facilitate the production of the compound and its analogs for extensive biological testing.

Future synthetic research should focus on optimizing the synthesis of the core indazole ring and the introduction of the aminopropyl side chain. Methodologies such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), C-H bond amination, and [3+2] cycloaddition reactions are powerful tools for creating substituted indazoles. nih.govorganic-chemistry.orgresearchgate.netucc.ie

Table 3: Advanced Synthetic Methodologies for Future Application

Synthetic Strategy Description Potential Advantage for Synthesis
Palladium-Catalyzed C-H Amination Forms a C-N bond directly, often intramolecularly, to create the pyrazole (B372694) ring of the indazole. nih.gov High efficiency and atom economy.
Suzuki-Miyaura Coupling Couples a boronic acid with a halide, a common method for functionalizing the indazole core. researchgate.netsemanticscholar.org Broad functional group tolerance and commercial availability of reagents.
[3+2] Cycloaddition Reacts an aryne with a diazo compound to construct the indazole ring system. organic-chemistry.orgucc.ie Provides direct access to diverse and complex indazole structures.
One-Pot Synthesis Combines multiple reaction steps into a single procedure without isolating intermediates. nih.gov Increased efficiency, reduced waste, and faster access to target molecules.

| Green Chemistry Approaches | Utilizes environmentally benign solvents (e.g., water), catalysts, or energy sources (e.g., ultrasound). benthamscience.comnih.gov | Reduces environmental impact and improves safety of the synthesis. |

Exploring these routes could lead to more scalable, cost-effective, and versatile syntheses of this compound and a library of related compounds for structure-activity relationship (SAR) studies.

Development of Specialized Analytical Tools

As research into this compound progresses, the need for robust and specialized analytical methods will become critical. These tools are essential for confirming the structure, determining purity, quantifying the compound in biological matrices, and identifying potential metabolites.

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are fundamental for initial structural characterization. nih.govmdpi.com However, more specialized tools should be developed. For instance, a validated High-Performance Liquid Chromatography (HPLC) method is necessary for accurate purity assessment and quality control of synthetic batches. sielc.com Coupling HPLC with high-resolution mass spectrometry (LC/HRMS) would be a powerful tool for metabolic profiling in future in vitro and in vivo studies, allowing for the identification of how the compound is processed by biological systems. nih.gov

Integration with Systems Biology Approaches

To gain a holistic understanding of the biological effects of this compound, future research should integrate experimental data with systems biology and computational approaches. nih.gov Instead of focusing on a single target or pathway, systems biology aims to understand the complex network of interactions within a cell or organism.

By employing multi-omics technologies—such as genomics, proteomics, and metabolomics—researchers can generate vast datasets on how the compound alters cellular processes. Computational tools and platforms, like OmicsPLS, can then be used to integrate these disparate datasets to identify key molecular patterns, pathways, and regulatory networks that are perturbed by the compound. nih.govumcutrecht.nltudelft.nl This approach can help predict the compound's mechanism of action, identify novel biomarkers of its activity, and generate new hypotheses for further experimental validation.

Conclusion

Summary of Key Research Findings on 1-(3-aminopropyl)-1H-indazol-3-ol

Direct and extensive research on the specific chemical entity This compound is notably scarce in publicly available scientific literature. While the compound is cataloged by some chemical suppliers, indicating its synthesis is feasible, dedicated studies detailing its biological activities, mechanism of action, or specific applications as a research tool are not prominent.

However, the core structure, the indazole ring, is a well-established pharmacophore in medicinal chemistry. Research on closely related analogs provides context for the potential properties of this compound. For instance, a structurally similar compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent and selective 5-HT₂ receptor agonist with ocular hypotensive activity. nih.gov This suggests that substitutions at the N-1 position of the indazole ring with aminopropyl groups can lead to significant biological effects. The broader class of indazole derivatives has been extensively investigated for various therapeutic applications, showing activities such as anti-tumor, anti-inflammatory, and antibacterial effects. nih.gov

Significance of this compound in Academic Research

The significance of This compound in academic research appears to be more as a potential building block or a member of a chemical library for screening than as a standalone subject of extensive investigation. The indazole scaffold itself is of high importance. rsc.orgnih.gov Indazole-containing compounds are pivotal in drug discovery and development, with several marketed drugs, such as Axitinib and Pazopanib, featuring this core structure. nih.gov

The 1H-indazole-3-amine and 1H-indazole-3-carboxamide frameworks, which are structurally related to this compound, are recognized as effective fragments for binding to therapeutic targets like protein kinases. nih.govmdpi.com Researchers have synthesized and evaluated numerous derivatives for their potential as inhibitors of enzymes like Fibroblast Growth Factor Receptor (FGFR), which are crucial in cancer progression. nih.gov The aminopropyl side chain of the subject compound offers a flexible linker and a basic amino group, which can be crucial for forming interactions with biological targets. Therefore, its primary significance lies in its potential contribution to structure-activity relationship (SAR) studies within a larger series of indazole derivatives aimed at optimizing potency and selectivity for a specific biological target.

Outlook for Future Research and Understanding of this Compound Class

The future of research for the indazole class of compounds remains bright and is an area of active investigation in medicinal chemistry. rsc.orgnih.gov The versatility of the indazole ring allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties. nih.govmdpi.com

Key future directions for this compound class include:

Exploration of New Biological Targets: While heavily focused on oncology and inflammation, the diverse biological activities reported for indazoles suggest their potential against other diseases. nih.govresearchgate.net Future screening of indazole libraries, which may include compounds like This compound , against a wider range of biological targets could uncover novel therapeutic applications.

Development of More Selective Inhibitors: A major challenge in drug development is achieving selectivity to minimize off-target effects. Future research will likely focus on designing indazole derivatives that can selectively inhibit specific isoforms of enzymes or receptor subtypes. nih.gov The strategic placement of functional groups, such as the aminopropyl group, will be critical in achieving this goal.

Advanced Synthesis Methodologies: The development of more efficient and sustainable synthetic routes to create complex indazole derivatives is ongoing. researchgate.netsemanticscholar.orgsioc-journal.cn Innovations in synthetic chemistry will facilitate the generation of greater chemical diversity for biological screening and lead optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-aminopropyl)-1H-indazol-3-ol, and how are intermediates characterized?

  • The synthesis often involves multi-step reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole intermediates, followed by functional group modifications. For example, indole derivatives synthesized via CuAAC (yields ~30–35%) are characterized using 1H^1H NMR, 13C^{13}C NMR, and FAB-HRMS to confirm structural integrity . HPLC or TLC (e.g., 70:30 EtOAc:hexanes) is used to monitor reaction progress and purity .

Q. Which spectroscopic and chromatographic methods are recommended for purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) resolve proton environments and carbon frameworks, with shifts indicating functional groups like amines or hydroxyls .
  • High-Resolution Mass Spectrometry (HRMS): FAB-HRMS or ESI-HRMS confirms molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • Chromatography: Reverse-phase HPLC with UV detection (λmax ~300 nm) or TLC with fluorescent indicators ensures purity .

Q. What are the optimal storage conditions to ensure compound stability?

  • Store lyophilized or crystalline forms at -20°C in airtight, light-resistant containers to prevent degradation. Solutions in acetonitrile or DMSO should be aliquoted to avoid freeze-thaw cycles, with stability ≥5 years under these conditions .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, lab coat, goggles) to avoid inhalation or dermal contact. Work in a fume hood for solvent-based reactions. Follow protocols for waste disposal, particularly for amine-containing intermediates, which may form hazardous byproducts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

  • A 2k^k factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example, varying CuI concentrations (0.5–2.0 equiv) and reaction times (6–24 hours) identifies optimal conditions through ANOVA analysis. Response surface methodology (RSM) further refines interactions between parameters .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.
  • Software tools (Gaussian, Schrödinger Suite) automate these workflows, reducing experimental trial-and-error .

Q. How can researchers resolve contradictions in biological activity data?

  • Cross-validation: Replicate assays (e.g., antioxidant activity via DPPH assay) under standardized conditions.
  • Metabolite profiling: LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements.
  • Dose-response curves: EC50/IC50 values quantify potency variations across studies .

Q. What methodologies validate the compound’s role in redox-mediated pathways?

  • Electrochemical Analysis: Cyclic voltammetry (CV) measures oxidation potentials, correlating with antioxidant capacity.
  • ROS Scavenging Assays: Fluorescent probes (e.g., DCFH-DA) quantify intracellular reactive oxygen species (ROS) reduction in cell models .

Q. How can structural analogs improve pharmacokinetic properties?

  • SAR Studies: Modify the aminopropyl chain (e.g., alkylation or acylation) to enhance solubility or metabolic stability.
  • LogP Determination: Shake-flask or chromatographic methods (e.g., HPLC logk’) assess lipophilicity changes .

Methodological Notes

  • Data Reproducibility: Document reaction parameters (e.g., inert atmosphere, stirring rate) to minimize variability .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.